3-(Diethylamino)quinoxaline-2-carboxylic acid 3-(Diethylamino)quinoxaline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15934380
InChI: InChI=1S/C13H15N3O2/c1-3-16(4-2)12-11(13(17)18)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

3-(Diethylamino)quinoxaline-2-carboxylic acid

CAS No.:

Cat. No.: VC15934380

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

3-(Diethylamino)quinoxaline-2-carboxylic acid -

Specification

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name 3-(diethylamino)quinoxaline-2-carboxylic acid
Standard InChI InChI=1S/C13H15N3O2/c1-3-16(4-2)12-11(13(17)18)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H,17,18)
Standard InChI Key POKIPJRJQFWDAR-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=NC2=CC=CC=C2N=C1C(=O)O

Introduction

Chemical Structure and Identification

Molecular and Structural Features

The molecule consists of a quinoxaline core (a bicyclic structure with two adjacent nitrogen atoms) with two distinct functional groups:

  • Diethylamino group (-N(C₂H₅)₂) at position 3, contributing to lipophilicity and potential hydrogen-bonding interactions.

  • Carboxylic acid (-COOH) at position 2, enabling further derivatization (e.g., amide or ester formation).

Table 1: Key Identifiers

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
SMILESCCN(CC)C1=NC2=CC=CC=C2N=C1C(=O)O
InChIKeyPOKIPJRJQFWDAR-UHFFFAOYSA-N
PubChem CID83544449

Synthesis and Preparation

a. Condensation Reactions

Quinoxalines are often formed by reacting 1,2-diamines with diketones or via cyclization reactions. For carboxylic acid derivatives, incorporation of a carboxylic acid group may involve:

  • Catalytic carboxylation: Introducing CO₂ under specific conditions.

  • Nucleophilic substitution: Replacing halogen atoms (e.g., Cl) with carboxylate groups.

b. Hydrothermal Synthesis (HTS)

As demonstrated in studies on related quinoxaline carboxylic acids, HTS offers a green chemistry alternative. For example, 2,3-diarylquinoxaline carboxylic acids are synthesized by reacting 1,2-diarylketones with 3,4-diaminobenzoic acid in high-temperature water (150–230°C) without volatile solvents or toxic catalysts .

Physical and Chemical Properties

Stability and Reactivity

  • Thermal stability: Limited data, but carboxylic acid groups may undergo decarboxylation under high temperatures.

  • Solubility: Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the diethylamino group’s lipophilicity.

  • pH sensitivity: The carboxylic acid group is deprotonated in basic conditions, forming a carboxylate anion.

Table 2: Predicted Physicochemical Properties

PropertyValue (Predicted)Source
Melting PointNot reported
Boiling Point>300°C (estimated)
pKa~2.5 (carboxylic acid)

Biological and Pharmacological Activities

Table 3: Biological Activity of Related Quinoxalines

CompoundActivityTarget/OutcomeSource
Quinoxalin-2-carboxamides5-HT₃ receptor antagonismReduced nausea in guinea pig models
3-Oxoquinoxaline-6-carboxylatesTubulin inhibition, apoptosis inductionAntiproliferative in HeLa cells

Applications and Research Findings

Role in Materials Science

The diethylamino group’s electron-donating properties and the carboxylic acid’s reactivity make this compound suitable for:

  • Coordination chemistry: Ligand in metal-organic frameworks (MOFs).

  • Polymer synthesis: Monomer for polyamides or polyesters.

Research Gaps and Opportunities

  • Optimized synthesis: Development of scalable, green methods to minimize decarboxylation .

  • Biological profiling: Screening for anticancer, antimicrobial, or CNS-targeted activities.

  • Structural analogs: Exploration of substituents (e.g., halogens, alkyl chains) to enhance bioactivity.

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